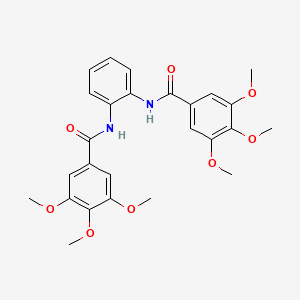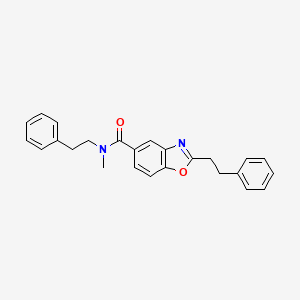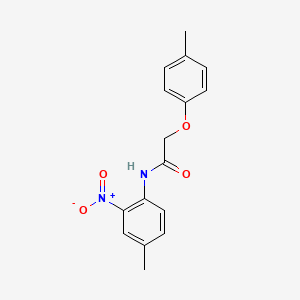
N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide, commonly known as HPEPD, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. HPEPD is a diamide derivative of phenylethanolamine, which is a neurotransmitter in the human body. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.
作用機序
The mechanism of action of HPEPD is not fully understood. However, studies have shown that the compound inhibits the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HPEPD has been found to have several biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to DNA damage and cell death. HPEPD has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of cell survival and inflammation.
実験室実験の利点と制限
HPEPD has several advantages for lab experiments, including its high purity and stability. The compound is also easy to synthesize using different methods. However, HPEPD has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on HPEPD. One direction is to study the compound's potential therapeutic properties in vivo using animal models. Another direction is to investigate the compound's potential as a chemotherapeutic agent in combination with other drugs. Further studies are also needed to understand the mechanism of action of HPEPD and its potential side effects.
Conclusion:
In conclusion, HPEPD is a synthetic compound that has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been investigated. Further research is needed to fully understand the potential of HPEPD as a therapeutic agent.
合成法
HPEPD can be synthesized using different methods, including the reaction of phenylethanolamine with phosgene, followed by the reaction with phenylhydrazine. Another method involves the reaction of phenylethanolamine with phthalic anhydride, followed by the reaction with hydrazine hydrate. The yield and purity of the compound depend on the synthesis method used.
科学的研究の応用
HPEPD has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that HPEPD has anti-tumor activity against different types of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14(12-7-3-1-4-8-12)11-17-15(20)16(21)18-13-9-5-2-6-10-13/h1-10,14,19H,11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJMVNINHWUHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylethyl)-N'-phenylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)



![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

